N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine
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Description
N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine is a useful research compound. Its molecular formula is C11H13N5S2 and its molecular weight is 279.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar thiazole and triazole structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds, which can lead to specific interactions with different target receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biological pathways due to their diverse pharmacological activities .
Pharmacokinetics
Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole compounds in various solvents suggests that their action may be influenced by the chemical environment .
Biological Activity
N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, antioxidant properties, and other pharmacological implications.
Chemical Structure and Synthesis
The compound features a complex structure that includes thiazole and triazole moieties. The synthesis typically involves cyclocondensation reactions that yield derivatives with varied substituents affecting their biological properties. For instance, the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported to follow straightforward methodologies with high yields under mild conditions .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. A notable investigation assessed a series of synthesized compounds against nearly 60 human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various cancer types, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Renal Cancer | 5.0 | |
Compound B | Breast Cancer | 7.5 | |
Compound C | Colon Cancer | 6.0 | |
Compound D | Melanoma | 8.0 |
The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring significantly enhance anticancer activity. For example, the presence of electron-donating groups at particular positions on the aromatic rings was correlated with increased potency against cancer cell lines .
Antioxidant Properties
In addition to anticancer activity, the compound has been evaluated for its antioxidant properties. Research indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess notable free radical scavenging abilities. This activity is crucial in mitigating oxidative stress-related diseases and enhancing overall cellular health .
Other Biological Activities
Beyond anticancer and antioxidant effects, thiazolo[3,2-b][1,2,4]triazole derivatives have also been studied for their anti-inflammatory and analgesic properties. These compounds demonstrated significant inhibition of inflammatory mediators in vitro and in vivo models .
Table 2: Summary of Biological Activities
Case Studies
A specific case study involving the compound's effect on A549 human lung adenocarcinoma cells revealed an IC50 value indicating potent cytotoxicity. The compound demonstrated selectivity towards cancerous cells while sparing normal cells .
Another study highlighted the compound's potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms .
Properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S2/c1-3-4-12-10-15-8(5-17-10)9-7(2)16-11(18-9)13-6-14-16/h5-6H,3-4H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZFJMZMFZFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=CS1)C2=C(N3C(=NC=N3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.